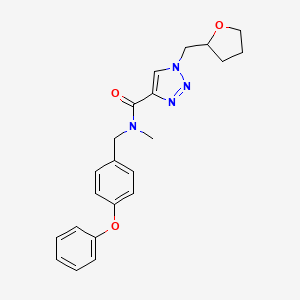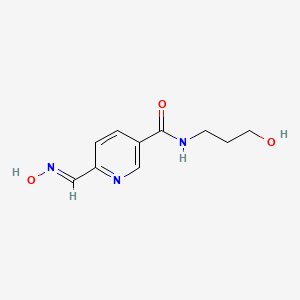![molecular formula C14H25ClN2O B6018771 (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride](/img/structure/B6018771.png)
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[331]nonanylidene)hydroxylamine;hydrochloride is a complex organic compound that features a bicyclic nonane structure with a piperidine ring and a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated bicyclic nonane with piperidine.
Addition of the hydroxylamine group: This can be done through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and hydroxylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic nonane core but differ in functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Hydroxylamine derivatives: Compounds with a hydroxylamine group but different core structures.
Uniqueness: (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride is unique due to its combination of a bicyclic nonane core, piperidine ring, and hydroxylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c17-15-14-11-5-4-6-12(14)13(8-7-11)16-9-2-1-3-10-16;/h11-13,17H,1-10H2;1H/b15-14-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNOSHRIIQGQF-BGWNKZQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3CCCC2C3=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2CCC\3CCCC2/C3=N\O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6018688.png)
![4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B6018699.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6018708.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6018726.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6018737.png)

![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)
![N-BENZYL-N-METHYL-2-({5-METHYL-2-OXO-2H,3H-FURO[2,3-C]PYRIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B6018772.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide](/img/structure/B6018783.png)

![(E)-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea](/img/structure/B6018791.png)
